Unii-evm7gxx83N

Description

Significance of the Norbornene Scaffold in Contemporary Chemistry

The norbornene scaffold, a bicyclic hydrocarbon consisting of a cyclohexene (B86901) ring bridged by a methylene (B1212753) group, is a privileged structure in organic chemistry. researchgate.netwikipedia.org Its inherent ring strain and distinct reactivity make it a valuable building block in a multitude of chemical applications. nih.gov The rigidity of the bicyclo[2.2.1]heptane framework provides a well-defined three-dimensional structure, which is instrumental in the synthesis of complex molecules and materials. nih.govresearchgate.net

Norbornene and its derivatives are readily synthesized through the Diels-Alder reaction, a powerful and efficient method for forming six-membered rings. researchgate.netwikipedia.orgiitk.ac.in This accessibility has contributed to their widespread use in various fields, including medicinal chemistry and materials science. nih.govdntb.gov.uanih.gov In medicinal chemistry, the norbornene scaffold has been incorporated into a range of therapeutic agents, demonstrating its potential in the development of new drugs. researchgate.netresearchgate.netdntb.gov.uanih.gov The unique geometry and reactivity of norbornene derivatives allow for precise control over molecular architecture, a critical aspect in the design of targeted therapies. nih.govresearchgate.net

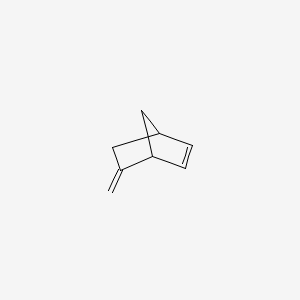

Unique Structural Features of 5-Methylene-2-norbornene and Reactivity Profile for Advanced Applications

5-Methylene-2-norbornene, also known as 5-methylidenebicyclo[2.2.1]hept-2-ene, possesses a unique combination of structural features that set it apart from the parent norbornene. nih.govalfa-chemistry.com The molecule contains two distinct carbon-carbon double bonds: an endocyclic double bond within the strained norbornene ring system and an exocyclic methylene group. researchgate.net This duality in unsaturation is the key to its versatile reactivity.

The endocyclic double bond is highly strained, making it particularly susceptible to ring-opening metathesis polymerization (ROMP). caltech.edu ROMP is a powerful polymerization technique that allows for the synthesis of polymers with well-defined structures and properties. caltech.edumdpi.comnih.gov The reactivity of the norbornene moiety in ROMP can be tuned by the presence of substituents, influencing the properties of the resulting polymers. researchgate.net

The exocyclic double bond, on the other hand, offers a site for other chemical transformations. For instance, it can undergo selective reactions like cyclopropanation while leaving the endocyclic double bond intact. researchgate.net This selective reactivity allows for the synthesis of novel strained hydrocarbons with potential applications as high-energy-density fuels. researchgate.net

The presence of two reactive sites allows 5-Methylene-2-norbornene to be used as a cross-linking agent or as a monomer in the synthesis of branched and complex polymer architectures. acs.org For example, in the context of ROMP, the exocyclic double bond can participate in chain-transfer reactions, leading to the formation of branched copolymers. acs.org

The synthesis of 5-Methylene-2-norbornene itself is typically achieved through a two-step process involving a Diels-Alder reaction between cyclopentadiene (B3395910) and allyl bromide, followed by elimination. researchgate.netevitachem.com

Interactive Data Table: Properties of 5-Methylene-2-norbornene

| Property | Value |

| Molecular Formula | C8H10 |

| Molecular Weight | 106.17 g/mol |

| CAS Number | 694-91-7 |

| Boiling Point | 140 °C at 760 mmHg |

| Density | 0.94 g/cm³ |

| Flash Point | 17 °C |

Properties

CAS No. |

694-91-7 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

106.16 g/mol |

IUPAC Name |

(1R,4R)-5-methylidenebicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C8H10/c1-6-4-7-2-3-8(6)5-7/h2-3,7-8H,1,4-5H2/t7-,8-/m0/s1 |

InChI Key |

WTQBISBWKRKLIJ-YUMQZZPRSA-N |

Canonical SMILES |

C=C1CC2CC1C=C2 |

Pictograms |

Flammable |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylene 2 Norbornene and Its Derivatives

Established Synthetic Pathways for 5-Methylene-2-norbornene Monomer

The synthesis of the 5-methylene-2-norbornene (MNB) monomer is a well-established process that typically involves a two-step sequence: a Diels-Alder reaction followed by an elimination reaction. researchgate.netsmolecule.com This approach provides an efficient route to the bifunctional monomer, which contains two double bonds with differing reactivity. researchgate.net

The foundational step in producing the MNB scaffold is the Diels-Alder reaction, a powerful tool for constructing bicyclic systems. smolecule.comscirp.orglatech.edu This cycloaddition typically involves the reaction of cyclopentadiene (B3395910) (CPD) with an appropriate dienophile, such as an allyl halide. researchgate.netsmolecule.comevitachem.com For instance, the reaction between cyclopentadiene and allyl bromide serves as a common starting point for the synthesis. researchgate.netevitachem.com The Diels-Alder reaction is known to be endo-selective, a characteristic attributed to secondary orbital overlap during the cycloaddition process. scirp.orggoogle.com It is a versatile method for creating the norbornene framework in a single, stereoselective step. latech.edu

Following the Diels-Alder cycloaddition, the resulting intermediate undergoes an elimination reaction to generate the exocyclic double bond characteristic of MNB. researchgate.netsmolecule.com This step is typically carried out under basic conditions. researchgate.netsmolecule.com For example, the product from the reaction of cyclopentadiene and allyl bromide is treated with a base like potassium hydroxide (B78521) to induce the elimination, yielding 5-methylene-2-norbornene. researchgate.net This two-step method, combining cycloaddition and elimination, has been reported to produce the final monomer with good yields, reaching up to 78%. researchgate.netsmolecule.com

Table 1: Synthesis of 5-Methylene-2-norbornene Monomer

| Step | Reaction Type | Reactants | Key Features |

|---|---|---|---|

| 1 | Diels-Alder Cycloaddition | Cyclopentadiene, Allyl Bromide | Forms the bicyclo[2.2.1]heptene (norbornene) core. researchgate.netevitachem.com |

Advanced Derivatization Strategies of 5-Methylene-2-norbornene

The presence of two distinct double bonds in MNB—an endocyclic norbornene bond and an exocyclic methylene (B1212753) bond—allows for a range of advanced derivatization strategies. researchgate.net The difference in strain and steric hindrance between these two sites enables selective chemical transformations.

The dual reactivity of MNB is a key feature for its use as an intermediate in complex syntheses. researchgate.net Chemists can target one double bond while leaving the other intact for subsequent reactions. This selectivity is crucial in addition polymerization and other functionalization reactions. researchgate.netacs.orgresearchgate.net

The endocyclic and exocyclic double bonds of 5-methylene-2-norbornene exhibit distinct reactivity profiles, primarily due to differences in ring strain and steric accessibility. researchgate.netrsc.org The endocyclic double bond, part of the strained norbornene system, is generally more reactive towards certain catalytic processes. researchgate.netrsc.org

Research has shown that in palladium-catalyzed addition polymerization, the reaction occurs selectively at the endocyclic double bond, leaving the exocyclic methylene group untouched. researchgate.netacs.orgresearchgate.netresearchgate.net This selectivity is attributed to the higher strain of the internal double bond, making it a more favorable substrate for insertion polymerization. rsc.org Similarly, reactions with thiophenol have been shown to occur exclusively at the endocyclic position. rsc.org The increased strain imparted by the exocyclic methylene group may slightly enhance the reactivity of the endocyclic double bond compared to that in unsubstituted norbornene. rsc.org Conversely, steric effects can dominate in other reactions, where the less hindered exocyclic double bond may be the preferred site of attack. rsc.org

Catalytic cyclopropanation is a powerful method for introducing three-membered rings into molecules, which significantly increases their density and volumetric heating value. researchgate.net This technique has been successfully applied to 5-methylene-2-norbornene to synthesize novel strained hydrocarbons. researchgate.net

Studies have demonstrated that the catalytic cyclopropanation of MNB using diazomethane (B1218177) in the presence of a palladium catalyst proceeds with high selectivity. researchgate.netresearchgate.net The reaction occurs exclusively at the endocyclic double bond, while the exocyclic double bond remains intact. researchgate.netresearchgate.net This selectivity is notable because electron-donating olefins, like the exocyclic double bond in MNB, are typically poor substrates for this type of catalytic reaction. researchgate.net The resulting monocyclopropanated products are valuable as components for high-energy-density fuels. researchgate.netresearchgate.net

Table 2: Selective Reactions of 5-Methylene-2-norbornene

| Reaction Type | Reagents/Catalyst | Selective Target | Outcome |

|---|---|---|---|

| Addition Polymerization | Pd–N-Heterocyclic Carbene Complex/Borate | Endocyclic Double Bond | Produces polymers with intact exocyclic double bonds for further modification. researchgate.netacs.orgresearchgate.net |

| Catalytic Cyclopropanation | Diazomethane, Palladium(II) Acetate (B1210297) | Endocyclic Double Bond | Forms monocyclopropanated product, a strained hydrocarbon. researchgate.netsmolecule.comresearchgate.net |

Introduction of Diverse Functional Groups for Tailored Reactivity

The unique strained bicyclic structure of 5-methylene-2-norbornene, featuring two distinct double bonds (an endocyclic norbornene-type and an exocyclic methylene group), offers a versatile platform for chemical modification. The differential reactivity of these bonds allows for selective functionalization, enabling the synthesis of a wide array of derivatives with tailored properties for specific applications, particularly in polymer and materials science. acs.orgresearchgate.net Strategic introduction of functional groups can be achieved through various synthetic methodologies, including modification of the double bonds, photochemical rearrangements, and the use of pre-functionalized precursors in Diels-Alder reactions. researchgate.netresearchgate.netrsc.org

Selective Reactions at the Double Bonds

The endocyclic and exocyclic double bonds of 5-methylene-2-norbornene exhibit different reactivity profiles, which can be exploited for selective chemical transformations. Catalytic systems have been developed to target one double bond while leaving the other intact.

One notable example is the selective cyclopropanation of the endocyclic double bond. researchgate.net Research has shown that the reaction of 5-methylene-2-norbornene with diazomethane in the presence of a palladium(II) acetate catalyst proceeds with high selectivity. This reaction exclusively targets the strained internal double bond to produce monocyclopropanated 2-methylenenorbornane (B3052983) in nearly quantitative yield, with the exocyclic double bond remaining unreacted. researchgate.net This selectivity is attributed to electron-donating olefins being poor substrates for this type of catalytic cyclopropanation. researchgate.net

Furthermore, the remaining exocyclic double bond in the cyclopropanated product can undergo subsequent reactions, such as hydrogenation. Selective hydrogenation using a Pd/C catalyst at room temperature and atmospheric hydrogen pressure reduces the exocyclic double bond to a methyl group, yielding 6-methyltricyclo[3.2.1.0²˒⁴]octane, while leaving the cyclopropane (B1198618) ring intact. researchgate.net

| Reactant | Reagents/Catalyst | Selective Target | Product | Reference |

| 5-Methylene-2-norbornene | Diazomethane, Palladium(II) acetate | Endocyclic double bond | Monocyclopropanated 2-methylenenorbornane | researchgate.net |

| Monocyclopropanated 2-methylenenorbornane | H₂, Pd/C | Exocyclic double bond | 6-Methyltricyclo[3.2.1.0²˒⁴]octane | researchgate.net |

Photochemical Rearrangements

Photochemistry provides another avenue for functionalization. Substituted 5-methylene-2-norbornenes can undergo di-π-methane (DPM) rearrangements, a photochemical reaction that converts a 1,4-diene system into a vinylcyclopropane (B126155) derivative. The reaction outcome is highly dependent on the substituent on the methylene group and the reaction conditions (direct vs. sensitized photolysis). researchgate.net

For instance, the direct irradiation of 5-benzylidene-2-norbornene leads to a regiospecific di-π-methane rearrangement from the singlet excited state. In contrast, aliphatic derivatives like 5-(dicyclopropylmethylene)-2-norbornene and 5-(cyclopropylmethylene)-2-norbornene yield DPM rearrangement products primarily from the triplet state upon sensitized photolysis. researchgate.net These studies highlight how the choice of substituents can direct the photochemical pathway, allowing for the synthesis of complex polycyclic structures. researchgate.net

| Reactant | Irradiation Conditions | Key Transformation | Product | Reference |

| 5-Benzylidene-2-norbornene | Direct (λ ≤ 254 nm) | Di-π-methane rearrangement (Singlet state) | 6-benzyl-2-vinylidenetricyclo[3.2.1.0²˒⁴]octane | researchgate.net |

| 5-(Dicyclopropylmethylene)-2-norbornene | Sensitized (Acetone) | Di-π-methane rearrangement (Triplet state) | Rearrangement product 8 (structure specified in source) | researchgate.net |

| 5-(Cyclopropylmethylene)-2-norbornene | Sensitized (Acetone) | Di-π-methane rearrangement (Triplet state) | Rearrangement product 9 (structure specified in source) | researchgate.net |

Synthesis of Functional Monomers and Subsequent Polymerization

A primary strategy for creating functionalized norbornene-based materials involves the synthesis of norbornene monomers already bearing the desired functional group, followed by polymerization. rsc.orgmdpi.com These monomers are typically synthesized via a Diels-Alder reaction between cyclopentadiene and a correspondingly functionalized olefin. tandfonline.comgoogle.com This approach allows for the incorporation of a vast range of functionalities.

For example, monomers with long-chain ester groups (e.g., 5-norbornene-2-nonaneacidethylester) have been synthesized to study the effect of spacer groups on polymerization activity. tandfonline.com Similarly, monomers with protected amino groups, such as 5-norbornene-2-(N-methyl)-phthalimide, can be prepared and subsequently polymerized. mdpi.com The protecting group can then be removed post-polymerization to yield a polymer with free amine functionalities, as demonstrated in the synthesis of poly(norbornene-methylamine). mdpi.com

The introduction of epoxy groups is another important functionalization strategy. 5-Norbornene-2-methylene glycidyl (B131873) ether can be synthesized from 5-norbornene-2-methanol (B8022476) and epoxy chloropropane. rsc.org This epoxy-functionalized monomer can then be copolymerized using Ring-Opening Metathesis Polymerization (ROMP) to create copolymers with reactive epoxy side chains, which are valuable for creating cross-linked materials. rsc.org

These functional monomers serve as building blocks for advanced polymers. Both addition polymerization and ROMP are effective techniques. acs.orgrsc.org Palladium-based catalysts are often used for addition polymerization, which selectively opens the endocyclic double bond, preserving the functionality on the side chain for potential post-polymerization modification. acs.orgresearchgate.net ROMP, often employing Ruthenium-based catalysts like Grubbs' catalysts, also opens the norbornene ring system to produce polymers with the functional groups attached to the polymer backbone. rsc.orgmdpi.com This method offers excellent control over the polymer's molecular weight and structure. mdpi.com

| Precursor 1 | Precursor 2 | Resulting Functional Monomer | Reference |

| Cyclopentadiene | Undecylenic acid ethyl ester | 5-Norbornene-2-nonaneacidethylester | tandfonline.com |

| 5-Norbornene-2-methylamine | Phthalic anhydride | 5-Norbornene-2-(N-methyl)-phthalimide | mdpi.com |

| 5-Norbornene-2-methanol | Epoxy chloropropane | 5-Norbornene-2-methylene glycidyl ether | rsc.org |

| Cyclopentadiene | Allyl alcohol | Norbornene methylene alcohol | google.com |

Polymerization Mechanisms and Catalysis in 5 Methylene 2 Norbornene Systems

Coordination-Addition Polymerization of 5-Methylene-2-norbornene

The coordination-addition polymerization of 5-methylene-2-norbornene represents a significant pathway to producing polymers with unique architectures. This method allows for the creation of high-molecular-weight polymers with saturated, rigid backbones and reactive pendant groups. The polymerization proceeds via the selective opening of the endocyclic double bond of the norbornene moiety, while preserving the exocyclic methylene (B1212753) group. This retention of the side-chain unsaturation makes the resulting polymers valuable as intermediates for further functionalization, enabling the production of materials with high glass-transition temperatures and other desirable properties acs.org.

Nickel-Catalyzed Addition Polymerization Systems

Neutral nickel(II) complexes have emerged as effective catalysts for the addition polymerization of norbornene-type monomers. The activation of these nickel complexes by the strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, proceeds through the transfer of a C6F5 group from boron to nickel, creating the active species. acs.org This has led to the development of single-component neutral nickel catalysts containing electron-withdrawing aryl ligands that can polymerize norbornene and its functional derivatives. acs.org

One such active complex is (η6-toluene)Ni(C6F5)2. Studies on the polymerization of norbornene with this catalyst, using ethylene (B1197577) to isolate low molecular weight polymers, have shown that each polymer chain begins with a C6F5 headgroup. acs.org This indicates that the initiation step involves the insertion of a norbornene monomer into the Ni−C6F5 bond. acs.org The resulting polymer microstructure is distinct from that produced by cationic nickel catalysts like [(η3-crotyl)Ni(1,4-COD)]PF6. acs.org

Various nickel complexes, when activated with cocatalysts like methylaluminoxane (B55162) (MAO) or B(C6F5)3, exhibit high activity in norbornene polymerization. cjps.orgmdpi.comrsc.org For example, β-ketiminato nickel complexes, in the presence of a small amount of B(C6F5)3, show high catalytic activities for norbornene polymerization and copolymerization. cjps.org Similarly, 2-(diarylphosphino)-N-phenylbenzenamine nickel complexes activated with MAO are also effective. mdpi.com The activity of these systems can be substantial, with some phosphine-sulfonate nickel complexes showing a 4000-fold increase in activity upon the addition of B(C6F5)3. rsc.org

The choice of cocatalyst and the specific nickel complex can influence the polymerization activity and the properties of the resulting polymer. For instance, nickel(II) and palladium(II) complexes with aryloxide imidazolidin-2-imine ligands show remarkably high activities with cocatalysts like MAO, MMAO, Et2AlCl, and EtAlCl2. acs.org

Cationic Polymerization of 5-Methylene-2-norbornene

Borane-Based Catalytic Systems (e.g., B(C6F5)3)

Tris(pentafluorophenyl)borane, B(C6F5)3, is a highly effective catalyst for the cationic polymerization of 5-alkylidene-2-norbornenes, including 5-methylene-2-norbornene. acs.orgresearchgate.net When used in combination with co-catalysts such as caprylic acid, 1-phenylethanol, or water, B(C6F5)3-based systems demonstrate high activity, producing polymers with high yields (up to 95%) and high molecular weights (Mw ≤ 430,000). acs.orgresearchgate.netresearchgate.net In comparison, catalysts based on BF3·O(C2H5)2 are less active and tend to yield polymers with predominantly addition (vinyl) units rather than the isomerization units formed with B(C6F5)3. acs.orgresearchgate.net

The activation of metallocene catalysts with a combination of B(C6F5)3 and triisobutylaluminium has also been utilized for the copolymerization of ethylene and norbornene. ippi.ac.irippi.ac.ir

Initiation and Propagation Mechanisms: Proton Addition and Transannular Rearrangement

The cationic polymerization of 5-methylene-2-norbornene initiated by borane-based systems proceeds through a distinct mechanism involving proton addition and subsequent rearrangement. The process is a form of chain-growth polymerization where a cationic initiator transfers a charge to the monomer, making it reactive. wikipedia.org

In the case of 5-methylene-2-norbornene and 5-ethylidene-2-norbornene, the polymerization mechanism involves a transannular rearrangement. acs.orgresearchgate.netresearchgate.net This rearrangement is a key step that dictates the final structure of the polymer chain. In contrast, other norbornene derivatives like dicyclopentadiene and 5-vinyl-2-norbornene (B46002) tend to form addition-type polymers under the same catalytic conditions. acs.org

During propagation, rearrangements can occur, particularly if a more stable carbocation can be formed. mit.edu

Influence of Co-catalysts (e.g., Caprylic Acid, 1-Phenylethanol, Water)

The activity of B(C6F5)3 as a catalyst for the cationic polymerization of 5-alkylidene-2-norbornenes is significantly enhanced by the presence of co-catalysts. acs.orgresearchgate.net Water, caprylic acid, and 1-phenylethanol have been systematically studied and found to be effective in this role. acs.orgresearchgate.netresearchgate.net These co-catalysts, in conjunction with B(C6F5)3, create highly active catalytic systems that lead to high yields and high molecular weight polymers. acs.orgresearchgate.net

The following table summarizes the effect of different co-catalysts on the cationic polymerization of 5-methylene-2-norbornene with B(C6F5)3.

| Co-catalyst | Polymer Yield (%) | Molecular Weight (Mw) |

| Caprylic Acid | Up to 95% | ≤ 430,000 |

| 1-Phenylethanol | Up to 95% | ≤ 430,000 |

| Water | Up to 95% | ≤ 430,000 |

Structural Characteristics of Cationic Polymers

The polymers resulting from the cationic polymerization of 5-methylene-2-norbornene exhibit specific structural features determined by the polymerization mechanism. The primary characteristic is the formation of a polymer backbone through a transannular polymerization process when catalyzed by systems like B(C6F5)3. acs.orgresearchgate.net This is in contrast to the addition-type polymers formed from monomers like dicyclopentadiene and 5-vinyl-2-norbornene under similar conditions. acs.org

Polymers produced with BF3·O(C2H5)2-based catalysts predominantly contain addition (vinyl) units instead of the isomerization units that result from transannular polymerization. acs.orgresearchgate.net The resulting cationic polymers from 5-alkylidene-2-norbornenes can achieve high molecular weights, with Mw values reaching up to 430,000. acs.orgresearchgate.net

Ring-Opening Metathesis Polymerization (ROMP) Involving Norbornene Derivatives Relevant to 5-Methylene-2-norbornene Chemistry

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for the synthesis of polymers from strained cyclic olefins. Norbornene and its derivatives, including 5-Methylene-2-norbornene, are common monomers for ROMP due to their high ring strain, which provides a strong thermodynamic driving force for the polymerization process. rsc.org This polymerization technique is valued for its ability to produce polymers with controlled microstructures and functionalities. acs.orgmdpi.com

Ruthenium-Based Metathesis Catalysts (e.g., Grubbs and Hoveyda-Grubbs Catalysts)

The development of well-defined ruthenium-based catalysts by Grubbs and Hoveyda-Grubbs has significantly advanced the field of ROMP. nih.gov These catalysts are known for their high activity, stability in the presence of air and moisture, and remarkable tolerance to a wide variety of functional groups. acs.orgresearchgate.netresearchgate.net This contrasts with earlier transition metal catalysts based on tungsten and molybdenum, which are often sensitive to air and moisture. acs.org

The first-generation Grubbs catalyst, (PCy3)2Cl2Ru=CHPh, and the second-generation Grubbs catalyst, which incorporates an N-heterocyclic carbene (NHC) ligand, exhibit high efficiency in polymerizing a range of cycloolefins, including norbornene derivatives. researchgate.netrsc.org The Hoveyda-Grubbs catalysts, characterized by a chelating isopropoxybenzylidene ligand, offer increased stability and are also highly active in ROMP reactions. nih.govbeilstein-journals.org The choice of catalyst can influence the stereoselectivity of the polymerization, affecting the cis/trans ratio of the double bonds in the resulting polymer backbone. mdpi.com

The general mechanism of ROMP catalyzed by these ruthenium complexes involves the reaction of the ruthenium carbene with the carbon-carbon double bond of the norbornene monomer to form a metallacyclobutane intermediate. Subsequent cleavage of this intermediate regenerates a ruthenium carbene and elongates the polymer chain. nih.gov

Table 1: Common Ruthenium-Based Catalysts for ROMP of Norbornene Derivatives This table is interactive. Click on the headers to sort.

| Catalyst Generation | Common Name | Key Features |

|---|---|---|

| First Generation | Grubbs Catalyst | High activity, good functional group tolerance. |

| Second Generation | Grubbs Catalyst | Higher activity than first generation due to NHC ligand. |

| Second Generation | Hoveyda-Grubbs Catalyst | High stability, phosphine-free. nih.gov |

| Third Generation | Grubbs Catalyst | Faster initiation rates. acs.orgrsc.org |

Living Polymerization Characteristics and Control over Polymer Architecture

A significant advantage of using well-defined ruthenium catalysts in the ROMP of norbornene derivatives is the ability to achieve a living polymerization. acs.orgumich.edu20.210.105 In a living polymerization, the rates of chain termination and chain transfer are negligible compared to the rate of chain propagation. This allows for precise control over the polymer's molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the synthesis of complex polymer architectures such as block copolymers. researchgate.netacs.orgumich.edu

The living nature of ROMP allows for the synthesis of polymers where the degree of polymerization is directly proportional to the ratio of monomer to initiator. umich.edumdpi.com This enables the production of well-defined polymers with predictable molecular weights. acs.orgrsc.org For instance, the synthesis of poly(norbornene-methylamine) via ROMP using a Hoveyda-Grubbs second-generation catalyst demonstrated that the molecular weight of the resulting polymer increased linearly with the monomer-to-initiator ratio, with a narrow PDI of approximately 1.10. mdpi.com

Furthermore, the living characteristics of ROMP facilitate the creation of block copolymers by the sequential addition of different monomers. wisc.edu This control over polymer architecture is crucial for designing materials with specific properties and functionalities. More complex structures, like star-shaped polymers, can also be synthesized using this method. rsc.org

Functional Group Tolerance in ROMP Systems

Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs catalysts, are renowned for their exceptional tolerance to a wide array of functional groups. acs.orgresearchgate.netresearchgate.net This property is a significant advantage over earlier transition metal catalysts, which are often deactivated by polar functional groups. acs.org20.210.105 The high functional group tolerance of ruthenium catalysts allows for the direct polymerization of monomers containing esters, amides, ethers, and even some acidic protons without the need for protecting groups. 20.210.105mdpi.comnih.gov

This tolerance has greatly expanded the scope of monomers that can be used in ROMP, enabling the synthesis of a diverse range of functional polymers. researchgate.net For example, norbornene derivatives functionalized with various organic groups can be readily polymerized to create materials with tailored properties for applications in biology and materials science. nih.govresearchgate.net The ability to incorporate a wide variety of functional groups directly into the polymer backbone is a key feature that makes ROMP a versatile and powerful polymerization technique. acs.org

Copolymerization Strategies Involving 5-Methylene-2-norbornene and its Derivatives

Copolymerization is a valuable strategy to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain.

Copolymerization with Norbornene and its Derivatives

The copolymerization of 5-Methylene-2-norbornene and its derivatives with other norbornene-based monomers via ROMP allows for the synthesis of copolymers with a range of properties. The reactivity of each monomer in the copolymerization is an important factor. For instance, gradient copolymers of different 5-substituted norbornenes have been synthesized using ROMP, where the composition of the polymer chain changes gradually from one monomer to the other. acs.org

The choice of catalyst and reaction conditions can influence the microstructure and properties of the resulting copolymer. For example, the copolymerization of norbornene and norbornadiene has been achieved using a bimetallic tungsten-based catalyst, yielding copolymers with controlled molecular structures. mdpi.com Similarly, epoxy-functionalized norbornene copolymers have been synthesized by the copolymerization of 5-norbornene-2-methylene butyl ether and 5-norbornene-2-epoxypropyl ether via ROMP. researchgate.net

Copolymerization with Alpha-Olefins (e.g., Ethylene, Propylene)

The copolymerization of norbornene derivatives with α-olefins such as ethylene and propylene typically proceeds via coordination polymerization using metallocene or other single-site catalysts, rather than ROMP. kaist.ac.krippi.ac.ir These copolymers, often referred to as cyclic olefin copolymers (COCs), are known for their high glass transition temperatures, optical clarity, and good thermal and mechanical properties. ippi.ac.ir

The incorporation of the bulky norbornene monomer into the polyethylene or polypropylene chain disrupts the crystallinity of the polyolefin, resulting in an amorphous copolymer with unique properties. ippi.ac.ir The amount of norbornene incorporated into the copolymer can be controlled by the feed ratio of the monomers and the polymerization conditions. ippi.ac.ir For example, the copolymerization of ethylene and 5-ethylidene-2-norbornene has been studied using various catalytic systems. mdpi.comresearchgate.net Vanadium-based catalysts have also been employed for the copolymerization of ethylene with various α-olefins. rsc.org

Control over Comonomer Incorporation and Sequence Distribution

The ability to control the incorporation of comonomers and their distribution along the polymer chain is paramount in tailoring the final properties of materials derived from 5-Methylene-2-norbornene (MNB). The unique structure of MNB, featuring a strained endocyclic double bond for polymerization and a reactive exocyclic double bond, allows for a variety of copolymerization strategies. The choice of catalyst, comonomer, and reaction conditions dictates the resulting copolymer composition and sequence, leading to materials with random, alternating, or blocky microstructures.

Catalytic systems play a central role in governing comonomer incorporation. For instance, in the copolymerization of ethylene and norbornene, bis(pyrrolide-imine) titanium complexes activated with methylaluminoxane (MAO) have demonstrated very high norbornene incorporation. acs.org The highly electrophilic and sterically open nature of these catalysts is believed to be responsible for this efficient incorporation. acs.org Furthermore, these catalysts show a significant tendency to produce alternating copolymers, highlighting the catalyst's ability to dictate sequence distribution. acs.org Similarly, C1-symmetric metallocenes can yield mainly alternating ethylene-co-norbornene copolymers. mdpi.com

In Ziegler-Natta catalysis, process parameters are crucial for achieving a uniform comonomer distribution. Research has shown that lowering either the polymerization temperature or the comonomer concentration can lead to a more even incorporation of the comonomer. d-nb.info This effect is enhanced when both parameters are lowered simultaneously. d-nb.info

The nature of the comonomer itself also influences incorporation. In copolymerizations of norbornene with styrene using anilinonaphthoquinone-ligated nickel complexes, increasing the styrene ratio in the feed directly leads to a higher incorporation of styrene in the resulting copolymer. mdpi.com This suggests that, in some systems, the copolymer composition can be directly tuned by the monomer feed ratio. Similarly, in the ring-opening metathesis polymerization (ROMP) of norbornene and norbornadiene, the ratio of the monomer segments in the final polymer chain is relative to the initial monomer molar ratio. mdpi.com

The resulting sequence distribution has been analyzed in detail using techniques like 13C NMR spectroscopy. This analysis can distinguish between different microstructures, such as alternating, blocky, or random arrangements of monomer units. mdpi.com For ethylene-norbornene copolymers, kinetic modeling has been employed to predict sequence distribution, with penultimate models providing more accurate predictions of norbornene sequence length than terminal models, especially at higher norbornene concentrations. researchgate.net

| Catalyst System | Comonomers | Key Findings | Resulting Sequence |

|---|---|---|---|

| Bis(pyrrolide−imine) Ti complexes / MAO | Ethylene, Norbornene | Exhibits very high norbornene incorporation due to the catalyst's sterically open and electrophilic nature. acs.org | Marked tendency for alternating copolymers. acs.org |

| Ziegler-Natta Catalysts | Ethylene, α-olefins | Lowering polymerization temperature or comonomer concentration improves the uniformity of comonomer incorporation. d-nb.info | More uniform/random distribution. d-nb.info |

| Anilinonaphthoquinone-ligated Ni complexes / MMAO | Norbornene, Styrene | Incorporated styrene content increases with a higher styrene ratio in the feed. mdpi.com | Statistical/Random. mdpi.com |

| Na[W2(μ-Cl)3Cl4(THF)2]·(THF)3 | Norbornene, Norbornadiene | The ratio of polymer segments is relative to the monomer molar ratio in the feed. mdpi.com | Statistical/Random. mdpi.com |

| C1-symmetric metallocenes / MAO | Ethylene, Norbornene | Can produce isotactic alternating copolymers with norbornene incorporation up to 40 mol %. mdpi.com | Alternating (Isotactic). mdpi.com |

Chain Transfer Mechanisms and Branched Polymer Architectures

Chain transfer reactions are fundamental processes in polymerization that control molecular weight and can be exploited to introduce specific end-groups or create complex polymer architectures, such as branched structures. In the context of 5-Methylene-2-norbornene and related systems, both dedicated chain transfer agents (CTAs) and the monomer itself can participate in chain transfer events, leading to diverse outcomes.

A significant strategy for creating branched polymers involves using monomers that also act as chain transfer agents. 5-Vinyl-2-norbornene (VNB), a structurally similar monomer to MNB, has been effectively used as a reversible deactivation chain-transfer monomer (RDCTM) in ROMP. acs.org In this mechanism, the strained endocyclic double bond participates in the primary polymerization, while the terminal alkene of the vinyl group engages in a chain-transfer process. acs.org This allows for a quasiliving polymerization that produces branched copolymers, where the VNB units serve as the branching points along the polymer backbone. acs.org The distribution of these branches can be controlled by tuning the reactivity ratios during copolymerization. acs.org

External chain transfer agents are also widely used to control polymer molecular weight and introduce functionality. In the addition polymerization of norbornene derivatives catalyzed by palladium complexes, α-olefins can be added as CTAs to tune the molecular weight of the resulting polymers. researchgate.net Similarly, diethylzinc (ZnEt2) has been explored as a potential CTA in the copolymerization of ethylene and norbornene. mdpi.com Studies show that chain transfer to ZnEt2 is more efficient in copolymers with low norbornene content and is more likely to occur when the last inserted unit is ethylene, likely due to lower steric hindrance. mdpi.com

Furthermore, functionalized CTAs can be employed to create telechelic polymers or introduce specific end-groups that can lead to branched architectures. Unsaturated alcohols, such as 4-penten-1-ol, and unsaturated aldehydes, like 10-undecenal, have been used in combination with cationic palladium(II) catalyst systems. osti.gov These CTAs effectively control the molecular weight and produce polymers end-capped with hydroxyl (-OH) or aldehyde (-CHO) groups, respectively. osti.gov The process involving unsaturated alcohols as CTAs can yield amorphous, branched polyolefins. osti.gov In ROMP, conjugated 1,3-dienes have been identified as highly effective candidates for CTAs in kinetically controlled catalytic processes, enabling the synthesis of mono-end-functional and even star-shaped polymers. rsc.org

| Chain Transfer Agent (CTA) / Mechanism | Polymerization Type | Catalyst System | Effect on Polymer Architecture |

|---|---|---|---|

| 5-Vinyl-2-norbornene (as RDCTM) | ROMP | Grubbs 3rd Generation (G3) | Creates branched copolymers with VNB units as branching points. acs.org |

| α-Olefins (e.g., 1-hexene) | Addition Polymerization | η3-Allylpalladium complexes | Tunes/lowers polymer molecular weight. researchgate.net |

| Unsaturated Alcohols (e.g., 4-penten-1-ol) | Addition Polymerization | tBu3PPd(Me)Cl/NaBArf | Produces aldehyde end-capped polymers; can yield branched polyolefins. osti.gov |

| Unsaturated Aldehydes (e.g., 10-undecenal) | Addition Polymerization | tBu3PPd(Me)Cl/NaBArf | Produces hydroxyl end-capped polymers. osti.gov |

| Diethylzinc (ZnEt2) | Coordination Copolymerization | ansa-Metallocenes | Acts as a CTA, with efficiency depending on comonomer content and last inserted unit. mdpi.com |

| Conjugated 1,3-Dienes | ROMP | Grubbs 3rd Generation (G3) | Allows catalytic synthesis of mono-end-functional and star-shaped polymers. rsc.org |

Macromolecular Architecture and Structure Property Relationships of 5 Methylene 2 Norbornene Polymers

Design of Polymeric Materials with Reactive Side Groups

The inherent structure of 5-methylene-2-norbornene makes it an ideal monomer for creating polymers with reactive pendant groups. During vinyl-addition polymerization, the endocyclic double bond of the norbornene ring participates in the reaction, leaving the exocyclic methylene (B1212753) double bond intact along the polymer backbone. nih.gov This pendant double bond serves as a reactive handle for a variety of post-polymerization modification reactions, allowing for the introduction of diverse functional groups. This approach enables the synthesis of functional polymers with precisely controlled architectures and properties.

Furthermore, the broader family of polynorbornenes can be functionalized with a range of reactive moieties to serve as sites for cross-linking or other chemical transformations. nih.gov For instance, the incorporation of epoxy or carboxylic acid groups into the polymer structure provides reactive sites that can be utilized to form cross-linked networks, which significantly enhances the thermal and chemical stability of the material. nih.gov This strategy of incorporating reactive side groups is fundamental to the design of advanced polymeric materials for a wide array of applications.

Influence of Polymerization Mechanism on Main Chain Structure and Microstructure

The main chain structure and microstructure of polymers derived from 5-methylene-2-norbornene are profoundly influenced by the chosen polymerization mechanism. Norbornene-type monomers can be polymerized through several routes, including ring-opening metathesis polymerization (ROMP), vinyl-addition polymerization, and cationic or radical polymerization. doitpoms.ac.ukmdpi.com

Ring-Opening Metathesis Polymerization (ROMP): This is a prominent method for polymerizing norbornene derivatives and is characterized by the cleavage and reformation of carbon-carbon double bonds. mdpi.com When 5-methylene-2-norbornene undergoes ROMP, the strained norbornene ring opens, resulting in a polymer with an unsaturated backbone containing double bonds. mdpi.com The presence of these double bonds in the main chain offers sites for further chemical modification, such as hydrogenation to produce a saturated, more stable polymer. The microstructure of ROMP polymers, including the cis/trans content of the double bonds, can be controlled by the choice of catalyst.

Vinyl-Addition Polymerization: In contrast to ROMP, vinyl-addition polymerization proceeds via the opening of the endocyclic double bond of the norbornene ring, while preserving the bicyclic structure as a repeating unit in the polymer backbone. nih.gov This mechanism leads to a saturated and rigid aliphatic main chain. nih.gov For 5-methylene-2-norbornene, this method is particularly advantageous as it selectively polymerizes the endocyclic double bond, leaving the exocyclic methylene group as a reactive pendant moiety. nih.gov This retention of the bicyclic structure contributes to the high glass transition temperatures and thermal stability of the resulting polymers. researchgate.net

The choice of polymerization mechanism is therefore a critical tool for dictating the fundamental structure of the polymer backbone, which in turn governs the material's properties.

Tailoring Molecular Weight and Polydispersity

The ability to control the molecular weight and polydispersity (the distribution of molecular weights) is crucial for tailoring the processing and performance characteristics of polymeric materials. For polymers of 5-methylene-2-norbornene and its derivatives, significant control over these parameters can be achieved, particularly through living polymerization techniques.

Ring-opening metathesis polymerization (ROMP) can be conducted as a living polymerization, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI). mdpi.com In a living ROMP system, the molecular weight of the polymer can be tuned by adjusting the molar ratio of the monomer to the initiator. mdpi.com For example, a higher monomer-to-initiator ratio will result in a higher molecular weight polymer. This level of control is demonstrated in the ROMP of other functionalized norbornenes, where a linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio has been observed, with PDI values often close to 1.1, indicative of a well-controlled polymerization. mdpi.com

The following interactive table illustrates the effect of the monomer-to-initiator ratio on the molecular weight and PDI of a functionalized polynorbornene synthesized via ROMP.

| Monomer/Initiator Ratio | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| 50 | 15,000 | 1.12 |

| 100 | 30,000 | 1.15 |

| 200 | 60,000 | 1.18 |

Similarly, in vinyl-addition polymerizations catalyzed by palladium complexes, high molecular weight polymers of 5-alkylidene-2-norbornenes have been synthesized. nih.gov While perhaps not offering the same degree of "living" character as some ROMP systems, the choice of catalyst and reaction conditions in addition polymerization can also influence the molecular weight and its distribution.

Equilibrium Rigidity and Chain Conformation Studies

The equilibrium rigidity and chain conformation of polymers are fundamental properties that dictate their behavior in both solution and the solid state. These characteristics are influenced by the chemical structure of the repeating units and the nature of the polymer backbone. For polymers of 5-methylene-2-norbornene, the rigid bicyclic norbornane (B1196662) unit incorporated into the polymer chain, particularly in addition polymers, imparts significant stiffness to the backbone.

The rigidity of a polymer chain can be quantified by its persistence length or Kuhn segment length. wikipedia.org The persistence length is a measure of the local stiffness of a polymer chain, representing the length scale over which the orientation of the chain persists. The Kuhn length is a related concept that describes the length of a hypothetical segment in a freely jointed chain that would have the same end-to-end distance as the real polymer chain. wikipedia.org For worm-like chains, the Kuhn length is twice the persistence length. wikipedia.org Polymers with rigid repeating units, such as polynorbornenes, are expected to have larger persistence and Kuhn lengths compared to more flexible polymers like polyethylene.

While specific studies on the equilibrium rigidity of poly(5-methylene-2-norbornene) are not widely available, research on related polynorbornene derivatives provides valuable insights. For instance, studies on polynorbornenes with bulky side groups have indicated a dense, sphere-like conformation in solution. nih.gov The conformation of these polymers is also influenced by the tacticity of the polymer chain, which refers to the stereochemical arrangement of the repeating units. The elucidation of the conformational structure of ethylene-norbornene copolymers through molecular mechanics calculations has been instrumental in understanding their 13C NMR spectra and microstructure. nih.gov

The rigid nature of the polynorbornene backbone, a direct consequence of the bicyclic repeating unit, is a key factor in the high glass transition temperatures and dimensional stability of these materials.

Cross-linking Strategies for Network Formation

Cross-linking is a crucial strategy for transforming thermoplastic polymers into thermosetting materials with enhanced mechanical strength, thermal stability, and chemical resistance. For polymers of 5-methylene-2-norbornene, the pendant methylene group provides a convenient site for cross-linking.

One effective method for cross-linking polynorbornenes is through thiol-ene "click" chemistry. This reaction involves the efficient and selective reaction of a thiol group with the carbon-carbon double bond of the methylene group, often initiated by UV light. mdpi.com This process is highly efficient, proceeds rapidly under mild conditions, and is insensitive to oxygen and moisture, making it a robust method for network formation. mdpi.com The thiol-ene reaction with the pendant norbornene groups can be used to form hydrogels for tissue engineering applications. mdpi.com

Another approach to creating cross-linked polynorbornene networks is through the copolymerization of a monofunctional norbornene derivative with a bifunctional monomer containing two reactive norbornene moieties. During polymerization, both norbornene units of the bifunctional monomer can participate in the reaction, leading to the formation of a cross-linked network. This strategy has been successfully employed in the metathesis homopolymerization of bis(nadimides) to produce glassy, cross-linked polymers. researchgate.net

Furthermore, polynorbornenes functionalized with reactive groups like epoxides can be cross-linked through thermal or photochemical curing. nih.gov The ring-opening of the epoxy groups leads to the formation of covalent bonds between polymer chains, resulting in a durable network structure. nih.gov The degree of cross-linking can be controlled by the curing time and temperature, allowing for the fine-tuning of the material's properties. nih.gov

These diverse cross-linking strategies highlight the versatility of polymers derived from 5-methylene-2-norbornene in the creation of robust and stable polymeric networks for advanced applications.

Advanced Material Applications of 5 Methylene 2 Norbornene Derived Polymers

Membrane Technologies for Gas Separation and Storage

Polymers derived from norbornene-type monomers are of significant interest for membrane-based gas separation due to their rigid and bulky structures, which can lead to high fractional free volume (FFV) and, consequently, high gas permeability. Vinyl-addition polymerization of norbornenes typically yields materials with rigid, saturated backbones and high glass transition temperatures (Tg), making them promising for gas separation membranes. researchgate.netmdpi.comnih.gov

The creation of microporous materials is crucial for efficient gas separation and storage. The incorporation of bulky, rigid monomers like those derived from 5-methylene-2-norbornene into a polymer matrix is a key strategy to increase the intrinsic microporosity. researchgate.net These rigid polymer chains cannot pack efficiently, leading to the formation of interconnected free volume elements, or micropores, that can facilitate the transport of gas molecules. The size, shape, and distribution of these free volume elements are critical factors in determining the membrane's performance.

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that exemplify this principle, exhibiting high fractional free volume due to their contorted and rigid macromolecular structures. ubc.cawikipedia.org The design of polymers derived from MNB and its analogs often aims to mimic these structural features to optimize free volume for specific gas separations. By carefully selecting comonomers and polymerization methods, it is possible to tune the microporosity and enhance the material's affinity for certain gases, which is advantageous for both gas separation and storage applications.

In membrane gas separation, there is often a trade-off between permeability (the rate at which a gas passes through the membrane) and selectivity (the ability of the membrane to separate one gas from another). Polymers derived from substituted norbornenes are being extensively studied to overcome this limitation. For instance, vinyl-addition polymers of 5-alkyl-2-norbornenes have shown that gas permeability changes non-linearly with the size of the alkyl group, with the highest permeability achieved for polymers with shorter side-alkyl groups. researchgate.net

Copolymerization is a key strategy to fine-tune the gas separation performance. In a study of copolymers of norbornene and 5-vinyl-2-norbornene (B46002) (a structurally similar monomer to MNB), increasing the 5-vinyl-2-norbornene content led to a quadrupling of gas permeability for CO₂/CH₄ and CO₂/N₂ separations, while the selectivity remained relatively constant. mdpi.comnih.gov This demonstrates the potential to enhance permeability without significantly sacrificing selectivity. For example, a homopolymer of 5-vinyl-2-norbornene (pVNB) achieved a CO₂ permeability of 104 Barrer. mdpi.com Furthermore, polymers containing orthosilicate (B98303) moieties have demonstrated CO₂ permeability up to 840 Barrer with a CO₂/N₂ separation selectivity of up to 56. researchgate.net

| Polymer System | Gas Pair | Permeability (Barrer) | Selectivity |

| Poly(5-vinyl-2-norbornene) | CO₂ | 104 | - |

| Polynorbornene with Orthosilicate Moieties | CO₂/N₂ | up to 840 | up to 56 |

| Epoxidized Poly(5-ethylidene-2-norbornene) | CO₂/N₂ | 1000 | 67 |

| Polynorbornene with Methoxycarbonyl Groups | CO₂/N₂ | >350 | >50 |

Functional Polymers for Electronic and Optical Applications

Polynorbornenes are attractive materials for electronic and optical applications due to their favorable thermal stability, mechanical properties, and, notably, their dielectric properties. promerus.com Vinyl-addition polynorbornenes, in particular, are being explored as low dielectric constant (low-k) materials for use as interlevel dielectrics in microelectronics, which is critical for reducing signal delay and power consumption in integrated circuits. promerus.comaip.org Homopolynorbornene exhibits a low dielectric constant of 2.20; however, its poor adhesion and brittle nature necessitate functionalization. promerus.com

The incorporation of functional groups can be used to tailor the dielectric properties. For example, attaching triethoxysilyl groups to the polymer backbone significantly improves adhesion, although it can increase the dielectric constant due to the polarity of the functional group. promerus.com Conversely, the introduction of bulky fluoroorganic groups is an effective approach to obtaining materials with low dielectric constants and low dielectric loss. aip.org A metathesis polynorbornene with a perfluorohexyl substituent has demonstrated a dielectric permittivity value of 1.91, which is among the lowest reported for polynorbornenes. aip.org Furthermore, copolymers of norbornene and 5-vinyl-2-norbornene can have their dielectric properties controlled through thiol-ene click chemistry, making them suitable for gate dielectrics in organic field-effect transistors. rsc.org

In the realm of optical applications, copolymers of norbornene with monomers like norbornenyl acrylate (B77674) or bornyl acrylate exhibit high transparency (95–97%) in the visible region (400–800 nm), making them promising materials for optoelectronics. researchgate.net Similarly, copolymers of ethylene (B1197577) with 5-ethylidene-2-norbornene also show improved optical transparency and high glass transition temperatures. researchgate.net

Development of High-Energy-Density Fuels and Related Strained Hydrocarbons

The strained ring structure of norbornene derivatives makes them attractive precursors for the synthesis of high-energy-density (HED) fuels. These fuels are crucial for volume-limited applications such as in modern jet engines and missiles, where a high energy content per unit volume is essential. researchgate.netaip.org The synthesis of novel strained hydrocarbons from 5-methylene-2-norbornene has been demonstrated through catalytic cyclopropanation. researchgate.netaip.org This process selectively targets the endocyclic double bond, creating even more strained ring systems and thereby increasing the energy density of the resulting hydrocarbon. researchgate.netaip.org

These synthesized hydrocarbons exhibit a desirable combination of properties for advanced fuels, including high density, low freezing point, and high energy density. researchgate.netaip.org For instance, derivatives of MNB have been synthesized that have densities up to 0.9338 g/cm³ and freezing points below -60°C. researchgate.net The volumetric net heat of combustion is a critical parameter for HED fuels, and strained norbornane (B1196662) derivatives have shown significant improvements over conventional jet fuels like JP-10. researchgate.net For example, hydrocarbons derived from the related 5-vinyl-2-norbornene have achieved energy densities as high as 41.24 MJ/L, which is noticeably higher than that of JP-10. researchgate.net

| Compound | Density (g/cm³ at 20°C) | Freezing Point (°C) | Volumetric Net Heat of Combustion (MJ/L) |

| Monocyclopropanated 2-methylenenorbornane (B3052983) | 0.9139 | < -60 | 39.4 |

| Hydrogenated Monocyclopropanated 2-methylenenorbornane | 0.9316 | < -60 | - |

| JP-10 (for comparison) | ~0.94 | < -65 | ~39.6 |

| Hydrocarbons from 5-vinyl-2-norbornene | 0.856–0.977 | < -60 | up to 41.24 |

Biomedical and Bio-inspired Materials (e.g., Chitosan (B1678972) Mimics)

The functionalization of polynorbornenes opens up possibilities for their use in biomedical applications. One area of interest is the creation of synthetic mimics of natural polymers like chitosan. Chitosan is a polysaccharide with applications in drug delivery and tissue engineering, but its use can be limited by batch-to-batch variability. Synthetic mimics offer the potential for more controlled and reproducible properties.

Poly(norbornene-methylamine) has been synthesized via Ring-Opening Metathesis Polymerization (ROMP) as a chitosan mimic. promerus.comresearchgate.netmdpi.com The synthesis involves the polymerization of an amino-protected norbornene monomer, followed by deprotection to yield a polymer with free amine groups, which are characteristic of chitosan. promerus.comresearchgate.netmdpi.com This approach allows for the creation of polymers with controllable molecular weights and narrow polydispersity, providing a well-defined alternative to natural chitosan. promerus.comresearchgate.netmdpi.com These materials are promising candidates for applications such as gene transfection vectors and drug delivery systems. mdpi.com

Additionally, norbornene-functionalized chitosan has been used to create supramolecular hydrogels. researchgate.netmdpi.com These hydrogels are formed through a UV-triggered self-assembly process and are injectable, exhibit pH-responsive swelling, and possess nanopores, making them potentially useful for drug delivery applications. researchgate.netmdpi.com The mechanical properties of these hydrogels can be tuned by altering the stereochemistry of the norbornene derivative used. researchgate.netmdpi.com

Adhesives and Composites

The properties of polynorbornenes and their derivatives make them suitable for use in adhesives and composite materials. The incorporation of cycloaliphatic structures, such as the norbornane ring, into polymers like polyesters, polyamides, and polyurethanes can enhance their thermal and mechanical properties, making them more suitable for demanding applications including high-performance coatings and adhesives. techbriefs.com

In the area of composites, the related monomer 5-ethylidene-2-norbornene has been investigated as a self-healing agent. nih.gov Self-healing materials have the ability to repair damage autonomically, extending the lifetime of the material. In these systems, microcapsules containing the healing agent (such as 5-ethylidene-2-norbornene) are embedded in a polymer matrix along with a catalyst. When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent which then polymerizes upon contact with the catalyst, healing the crack. The addition of an adhesion promoter, such as methyl 5-norbornene-2-carboxylate, has been shown to significantly improve the healing efficiency. nih.gov The use of MNB and its derivatives in such applications is an area of ongoing research, leveraging their reactive nature and the robust properties of the resulting polymers.

Catalyst Supports

Polymers derived from 5-methylene-2-norbornene are emerging as highly versatile platforms for the development of advanced catalyst supports. The intrinsic chemical architecture of this monomer, featuring a strained norbornene ring and an exocyclic double bond, allows for polymerization pathways that yield robust polymeric backbones with readily accessible functional handles. This unique characteristic has garnered significant interest in the field of catalysis, where the immobilization of homogeneous catalysts onto solid supports can enhance catalyst stability, facilitate separation from the reaction products, and enable catalyst recycling.

During the polymerization of 5-methylene-2-norbornene, typically through vinyl-addition or ring-opening metathesis polymerization (ROMP), the endocyclic double bond of the norbornene moiety participates in the chain growth, leaving the exocyclic methylene (B1212753) group intact along the polymer chain. researchgate.net This pendant double bond serves as a convenient site for a variety of post-polymerization modification reactions, allowing for the covalent attachment of ligands or metal catalyst precursors. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Detailed research has explored the application of these polymer supports in various catalytic transformations, including important carbon-carbon bond-forming reactions. For instance, palladium catalysts immobilized on functionalized polynorbornene supports have shown significant promise in Suzuki and Heck coupling reactions.

One area of investigation involves the functionalization of poly(5-methylene-2-norbornene) to introduce specific ligating groups that can coordinate with metal centers. For example, the pendant methylene groups can be converted to phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, which are known to be effective in stabilizing palladium catalysts for cross-coupling reactions. The performance of these supported catalysts is often evaluated based on their catalytic activity, selectivity, and recyclability.

The following data illustrates the performance of a palladium catalyst supported on a functionalized poly(norbornene) matrix in a typical Heck coupling reaction.

Table 1: Performance of a Poly(norbornene)-Supported Palladium Catalyst in the Heck Reaction

| Entry | Substrate 1 | Substrate 2 | Yield (%) |

| 1 | Iodobenzene | Styrene | 98 |

| 2 | Bromobenzene | Styrene | 95 |

| 3 | 4-Bromoacetophenone | n-Butyl acrylate | 92 |

| 4 | 1-Iodo-4-nitrobenzene | Styrene | 99 |

The reusability of such catalysts is a critical factor for their practical application. The robust nature of the polynorbornene support often allows for multiple reaction cycles with minimal loss of catalytic activity.

Table 2: Recyclability of a Poly(norbornene)-Supported Palladium Catalyst

| Cycle | Yield (%) |

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 94 |

| 5 | 93 |

These findings underscore the potential of 5-methylene-2-norbornene-derived polymers as advanced materials for creating highly efficient and recyclable catalytic systems. The ability to tailor the polymer support and the immobilized catalyst at a molecular level opens up new avenues for the design of next-generation catalysts for a wide range of chemical transformations.

Computational and Theoretical Studies on 5 Methylene 2 Norbornene Chemistry

Quantum Chemical Calculations of Reactivity and Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex reactivity and reaction mechanisms of norbornene derivatives, including 5-Methylene-2-norbornene. These computational studies provide detailed insights into the electronic and structural factors that govern the compound's behavior in various chemical transformations.

One significant area of investigation has been the palladium/norbornene-catalyzed C–H activation reactions. rsc.orgrsc.org Theoretical elucidations using DFT have detailed the multi-step mechanism of these reactions. rsc.org The process is understood to proceed through several key stages, including ortho-C–H activation, subsequent insertion of the norbornene moiety into the palladium-carbon bond, and meta-C–H activation. rsc.org Computational models show that both the ortho and meta C-H activation steps typically occur via a concerted metalation-deprotonation pathway. rsc.org

For reactions involving alkylation and arylation, the selectivity-determining step has been identified through these calculations. The formation of the meta-C–C bond is proposed to follow a Pd(IV) pathway, which is initiated by an oxidative addition at a five-membered ring Pd(II) intermediate. rsc.org The nature of the reactant influences the specific pathway of this oxidative addition; alkyl iodides tend to follow an SN2 mechanism, whereas aryl iodides favor a concerted oxidative addition. rsc.org These computational findings are crucial for understanding and predicting the outcomes of such catalytic systems.

The table below summarizes the key mechanistic steps in Pd/norbornene-catalyzed C-H activation as elucidated by DFT computations. rsc.org

| Step | Description | Pathway Detail |

| 1 | ortho-C–H Activation | Concerted Metalation–Deprotonation |

| 2 | Norbornene Insertion | Insertion into Pd–C Bond |

| 3 | meta-C–H Activation | Concerted Metalation–Deprotonation |

| 4 | meta-C–C Bond Formation | Selectivity-Determining Step via Pd(IV) Pathway |

| 5 | β-Carbon Elimination | - |

| 6 | Protodemetallation | - |

These theoretical studies provide a foundational understanding of the intrinsic reactivity of the norbornene scaffold, which is directly applicable to derivatives like 5-Methylene-2-norbornene.

Modeling of Polymerization Pathways

Computational modeling plays a vital role in understanding the diverse polymerization pathways available to 5-Methylene-2-norbornene and related monomers. These models help to predict polymer structures and elucidate the mechanisms of different polymerization techniques, such as vinyl-addition polymerization and Ring-Opening Metathesis Polymerization (ROMP).

In the context of vinyl-addition polymerization, multiscale modeling approaches have been developed to correlate the monomer's chemical architecture with the resulting polymer's properties. researchgate.net All-atom models, refined using classical force fields and DFT, are used to simulate oligomers of polynorbornene. researchgate.net These simulations can predict key material properties, such as the high glass transition temperatures (in the range of 550–600 K for unsubstituted polynorbornene) associated with the rigid polymer backbone. researchgate.net

Molecular dynamics simulations based on these models can also reveal how stereochemistry influences chain conformation. For instance, simulations have shown that meso chains tend to form rigid, extended coils, leading to amorphous structures, while racemo chains are predicted to adopt highly helical conformations that may encourage crystalline arrangements. researchgate.net

Kinetic modeling has also been applied to understand novel polymerization pathways. For example, in nickel-catalyzed polymerization of norbornene, a combination of vinylic addition and an unusual ring-opening via β-C elimination was identified. nih.gov Microkinetic modeling was used to support a proposed mechanism where the frequency of ring-opening events can be controlled by the concentration of additional ligands, which modulates the rate of the primary vinylic addition polymerization. nih.gov This type of modeling is essential for designing catalysts and reaction conditions to produce polymers with specific microstructures.

The primary polymerization routes for norbornene-type monomers are summarized below.

| Polymerization Type | Description | Resulting Polymer Structure |

| Vinyl-Addition | Metal-catalyzed insertion at the double bond, preserving the bicyclic unit. nih.gov | Aliphatic backbone with intact bicyclic moieties. nih.gov |

| ROMP | Ring-opening metathesis polymerization, leading to unsaturated polymers. researchgate.net | Unsaturated polymer backbone with opened ring structures. researchgate.net |

These modeling efforts are crucial for the rational design of new polymeric materials derived from strained cyclic olefins like 5-Methylene-2-norbornene.

Structure-Energy Relationships in Strained Systems

The unique reactivity of 5-Methylene-2-norbornene is intrinsically linked to the high ring strain inherent in its bicyclo[2.2.1]heptene framework. Computational chemistry provides powerful tools to quantify this strain and understand its relationship with the molecule's structure and energy.

The ring strain energy (RSE) of norbornene and its derivatives is a key factor driving many of its characteristic reactions, particularly polymerization. researchgate.net The driving force for ROMP, for instance, is the release of this strain. researchgate.net For the parent norbornene, the ring strain is approximately 27.2 kcal/mol. researchgate.net This high strain energy facilitates reactions that can open the ring and relieve this energetic penalty.

Quantum chemical modeling, often using homodesmotic reaction approaches, is employed to calculate these strain energies. researchgate.netmdpi.com These methods involve constructing theoretical reactions where the number and types of bonds are conserved, allowing for the isolation of strain energy effects. Different levels of theory can be assessed, with findings indicating that including electron correlation in calculations can increase calculated RSEs by approximately 2-5 kcal/mol. researchgate.net

Theoretical investigations into structure-energy relationships also extend to the electronic properties of strained systems. DFT-based first-principles calculations can be used to study how structural features, such as bond angles and hybridization, influence the molecule's stability and electronic structure. scirp.org For strained ring systems, deviations from ideal sp² or sp³ hybridization lead to weaker π-bonds and a higher energy state. scirp.org The strain energy can be calculated computationally by comparing the energy of the strained system to a strain-free reference system. scirp.org

The table below presents computationally derived strain energies for several relevant cyclic and bicyclic hydrocarbon systems, providing context for the high strain in the norbornene framework. mdpi.com

| Compound | Computed Strain Energy (kcal/mol) |

| Cyclopropane (B1198618) | 28.2 |

| Cyclobutane | 26.5 |

| Bicyclobutane | 66.5 |

| [2.1.0]bicyclopentane | 55.6 |

| Norbornadiene | 28.6 |

These computational studies on structure-energy relationships are fundamental to explaining the chemical behavior of 5-Methylene-2-norbornene and guiding the design of new reactions and materials based on this strained monomer.

Analytical and Spectroscopic Characterization Techniques for 5 Methylene 2 Norbornene Polymers and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 5-methylene-2-norbornene polymers and their derivatives. mdpi.com One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provide insights into the polymer's microstructure, including stereochemistry and monomer sequencing. mdpi.com

¹H-NMR spectroscopy is fundamental for identifying the protons in the polymer structure. For instance, in the ¹H-NMR spectrum of a 5-methylene-2-norbornene monomer, characteristic signals for the vinyl protons can be observed. chemicalbook.com In the corresponding polymer, these signals are replaced by those indicative of the saturated polymer backbone. The chemical shifts of the olefinic protons in ring-opened metathesis polymerization (ROMP) polymers, typically appearing around 5.2-5.4 ppm, can distinguish between cis and trans double bond configurations within the polymer chain. mit.edu

¹³C-NMR spectroscopy offers a wider chemical shift range and provides detailed information about the carbon skeleton of the polymer. mdpi.com It is particularly useful for distinguishing between different stereoisomers and identifying the various carbon environments within the polymer repeating unit. mdpi.com For example, the chemical shifts of the olefinic carbons can also be used to determine the cis/trans content of the polymer backbone. mdpi.com

¹⁹F-NMR spectroscopy is a valuable technique for characterizing fluorinated derivatives of 5-methylene-2-norbornene polymers. The large chemical shift dispersion of ¹⁹F nuclei allows for sensitive detection and differentiation of fluorine-containing groups within the polymer structure.

2D-NMR techniques , such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. tandfonline.comresearchgate.net These experiments are crucial for assigning complex spectra and confirming the detailed microstructure of the polymers, especially for copolymers or polymers with intricate side-chain functionalities. mdpi.com For instance, 2D-NMR can help in assigning the signals of norbornene diads and correcting previous assignments. mdpi.com

A representative table of ¹H-NMR and ¹³C-NMR chemical shifts for a substituted polynorbornene is provided below:

| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| Olefinic Protons (Backbone) | 5.1-5.6 | 130-134 |

| Methylene (B1212753) Protons (Exocyclic) | 4.6-4.8 | - |

| Bridgehead Protons | 2.7-3.2 | 40-50 |

| Backbone Protons | 0.5-2.5 | 30-45 |

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of 5-methylene-2-norbornene polymers. mdpi.compolymerchar.com This information is critical as it directly influences the mechanical and physical properties of the material.

In GPC, a polymer solution is passed through a column packed with porous gel beads. warwick.ac.uk Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. warwick.ac.uk By calibrating the column with polymer standards of known molecular weights, the molecular weight of the sample can be determined. lcms.cz

The GPC analysis of polymers from 5-methylene-2-norbornene can reveal important information about the polymerization process. For instance, a narrow PDI (typically close to 1.0) is indicative of a "living" or controlled polymerization mechanism, where polymer chains grow at a similar rate. mdpi.com Conversely, a broad PDI suggests a less controlled process with termination or chain transfer reactions. rsc.org The number-average molecular weight (Mn) and weight-average molecular weight (Mw) are determined from the GPC data, and the PDI is calculated as the ratio of Mw/Mn. polymerchar.com

The table below shows typical GPC data for a series of poly(5-methylene-2-norbornene) samples prepared with varying monomer-to-initiator ratios.

| Sample | Monomer/Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PNB-1 | 50 | 5,200 | 5,800 | 1.12 |

| PNB-2 | 100 | 10,500 | 11,800 | 1.12 |

| PNB-3 | 200 | 21,100 | 23,800 | 1.13 |

| PNB-4 | 400 | 42,300 | 48,200 | 1.14 |

Dynamic and Static Light Scattering for Hydrodynamic Properties and Molecular Dimensions

Light scattering techniques are powerful non-invasive methods used to characterize the size, shape, and molecular weight of polymers in solution.

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. It is used to determine the weight-average molecular weight (Mw), the radius of gyration (Rg), which is a measure of the polymer's size, and the second virial coefficient (A₂), which provides information about polymer-solvent interactions.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the polymer chains in solution. DLS is used to determine the hydrodynamic radius (Rh) of the polymer, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer coil. unifr.ch

For polymers of 5-methylene-2-norbornene, light scattering techniques can provide valuable insights into their solution behavior and conformation. For example, DLS experiments have been used to show an increase in the hydrodynamic radius of certain polynorbornene derivatives due to aggregation via hydrogen bonds in solution. unifr.ch

The following table presents hypothetical light scattering data for a poly(5-methylene-2-norbornene) sample in two different solvents.

| Solvent | Mw ( g/mol ) from SLS | Rg (nm) from SLS | Rh (nm) from DLS | ρ (Rg/Rh) |

| Tetrahydrofuran | 150,000 | 15.2 | 10.1 | 1.50 |

| Cyclohexane | 150,000 | 12.5 | 9.5 | 1.32 |

The ratio ρ = Rg/Rh, known as the shape factor, can provide information about the polymer's conformation in solution. For a random coil, ρ is typically around 1.5, while for a hard sphere, it is approximately 0.774.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Polymer Stability

Thermal analysis techniques are essential for evaluating the thermal stability and transitions of 5-methylene-2-norbornene polymers.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature. nih.gov It is primarily used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.comd-nb.info The Tg is a critical parameter that defines the upper service temperature of the material. DSC can also be used to detect melting (Tm) and crystallization (Tc) temperatures in semi-crystalline polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov TGA is used to determine the decomposition temperature (Td) of the polymer, which is a measure of its thermal stability. mdpi.comrsc.org The analysis provides information on the temperature at which the polymer begins to degrade and the amount of residual mass at high temperatures.